L-methionine
Overview
Description
Methionine is an essential amino acid that plays a crucial role in the human body. It is one of the building blocks of proteins and is involved in various biochemical processes. Methionine cannot be synthesized by the body and must therefore be obtained through dietary sources. It is found in high amounts in animal products such as meat, fish, and dairy, as well as in plant-based sources like nuts, seeds, and legumes . Methionine is classified as a sulfur-containing amino acid due to the presence of sulfur in its chemical structure. Its molecular formula is C5H11NO2S, and its molecular weight is 149.21 g/mol .
Mechanism of Action
Target of Action
Methionine is an essential amino acid that plays a crucial role in many body functions . It serves as the starting point for the synthesis of other amino acids such as cysteine and taurine . Methionine is also involved in various processes related to DNA transcription, epigenetic expression, and gene regulation .
Mode of Action
Methionine’s mode of action is multifaceted. It is a precursor to S-adenosylmethionine (SAMe), a universal methyl donor in numerous cellular methylation reactions . SAMe is synthesized from methionine and ATP by the enzyme methionine adenosyltransferase (MAT) . SAMe serves as a methyl group donor for various methylation reactions, including DNA methylation, histone modification, and the methylation of proteins and lipids . These methylations play essential roles in regulating gene expression, chromatin structure, and cellular signaling pathways .
Biochemical Pathways
Methionine primarily involves in three key metabolic pathways: the methionine cycle, transsulfuration pathway, and methionine salvage pathway . In the methionine cycle, also known as the one-carbon metabolism pathway, methionine is used in the synthesis and recycling of the amino acid methionine and its derivative, S-adenosylmethionine (SAM) . This cycle serves as a hub for various metabolic pathways, influencing cellular processes ranging from protein synthesis to DNA methylation . Alternatively, methionine can be metabolized via the transsulfuration pathway, leading to the synthesis of cysteine, another important amino acid .
Pharmacokinetics
Methionine is an essential amino acid, meaning it cannot be synthesized by the body and must be obtained from the diet or supplements . Once ingested, methionine is absorbed in the small intestine and transported to the liver, where it is metabolized .
Result of Action
Methionine plays a crucial role in protein synthesis as the initiator amino acid . It is also involved in the synthesis of other non-essential amino acids such as cysteine and taurine, versatile compounds such as SAMe, and the important antioxidant glutathione . Methionine’s role in these processes contributes to normal tissue growth and repair, DNA synthesis, and the regulation of gene expression .
Action Environment
The action of methionine can be influenced by various environmental factors. For example, the availability of methionine in the diet can impact its action in the body . Additionally, certain health conditions, such as liver disease, can affect the body’s ability to metabolize methionine
Biochemical Analysis
Biochemical Properties
Methionine plays a crucial role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. For instance, it serves as a precursor for vital metabolites required for the survival of all organisms . The nature of these interactions is based on its unique structural characteristics and its chemical modifications .
Cellular Effects
Methionine influences cell function significantly. It impacts cell signaling pathways, gene expression, and cellular metabolism . For example, it plays an essential role in initiating mRNA translation and indirectly regulates various cellular processes by serving as the precursor of S-adenosyl-methionine (SAM), a biological methyl group donor .
Molecular Mechanism
At the molecular level, Methionine exerts its effects through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression . Its hydrophobic nature contributes significantly to the stabilization of proteins’ structure .
Dosage Effects in Animal Models
The effects of Methionine vary with different dosages in animal models. Detailed studies on threshold effects observed in these studies, as well as any toxic or adverse effects at high doses, are yet to be conducted .
Metabolic Pathways
Methionine is involved in several metabolic pathways. It interacts with various enzymes or cofactors . Its effects on metabolic flux or metabolite levels are significant, especially in the disordered metabolic state of tumor cells .
Transport and Distribution
Methionine is transported and distributed within cells and tissues in a manner that is yet to be fully understood. It is believed to interact with certain transporters or binding proteins, affecting its localization or accumulation .
Subcellular Localization
The subcellular localization of Methionine and its effects on its activity or function are areas of active research. It is believed that certain targeting signals or post-translational modifications direct it to specific compartments or organelles .
Preparation Methods
Methionine can be produced through several synthetic routes and industrial production methods. One common method involves the fermentation process using genetically modified organisms (GMOs). For example, Escherichia coli has been engineered to produce high concentrations of methionine through fermentation . Another method involves chemical synthesis using petroleum-derived feedstock such as propene. This process often involves dealing with highly toxic compounds like acrolein or cyanide . The industrial production of methionine has seen significant advancements, with companies optimizing processes to reduce environmental impact and improve yield .
Chemical Reactions Analysis
Methionine undergoes various chemical reactions, including oxidation, reduction, and substitution. One notable reaction is the oxidation of methionine to methionine sulfoxide, which can further oxidize to methionine sulfone . Common reagents used in these reactions include hydrogen peroxide and other oxidizing agents. Methionine can also participate in methylation reactions, where it donates a methyl group to other molecules through its derivative, S-adenosylmethionine (SAM) . The major products formed from these reactions include methionine sulfoxide, methionine sulfone, and various methylated compounds .
Scientific Research Applications
Methionine has a wide range of scientific research applications in chemistry, biology, medicine, and industry. In chemistry, methionine is used as a precursor for the synthesis of other amino acids such as cysteine and taurine . In biology, methionine plays a critical role in protein synthesis and serves as the initiator amino acid during translation . In medicine, methionine is used as a supplement to support mental health and liver function. It is a precursor to S-adenosylmethionine (SAM), which has antidepressant properties and is used to treat liver diseases . In industry, methionine is used as a feed additive for livestock to improve growth and health .
Comparison with Similar Compounds
Methionine is unique among amino acids due to its sulfur-containing side chain. Similar compounds include cysteine and homocysteine, which also contain sulfur in their structures . Unlike methionine, cysteine can form disulfide bonds, which are important for protein structure and stability . Homocysteine is an intermediate in the methionine metabolism pathway and can be converted back to methionine or to cysteine . Methionine’s role as a methyl donor through SAM and its involvement in the initiation of protein synthesis make it distinct from other sulfur-containing amino acids .
Properties
IUPAC Name |
(2S)-2-amino-4-methylsulfanylbutanoic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H11NO2S/c1-9-3-2-4(6)5(7)8/h4H,2-3,6H2,1H3,(H,7,8)/t4-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FFEARJCKVFRZRR-BYPYZUCNSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSCCC(C(=O)O)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CSCC[C@@H](C(=O)O)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H11NO2S | |
Record name | L-METHIONINE | |
Source | CAMEO Chemicals | |
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Record name | methionine | |
Source | Wikipedia | |
URL | https://en.wikipedia.org/wiki/Methionine | |
Description | Chemical information link to Wikipedia. | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Related CAS |
26062-47-5 | |
Record name | L-Methionine homopolymer | |
Source | CAS Common Chemistry | |
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DSSTOX Substance ID |
DTXSID5040548 | |
Record name | L-Methionine | |
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Molecular Weight |
149.21 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Minute hexagonal plates from dilute alcohol. (NTP, 1992), Solid; [Merck Index] Colorless or white solid with a faint odor; [HSDB] White powder; [Sigma-Aldrich MSDS], Solid | |
Record name | L-METHIONINE | |
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Record name | Methionine | |
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Record name | L-Methionine | |
Source | Human Metabolome Database (HMDB) | |
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Boiling Point |
sublimes at 367 °F (NTP, 1992), 181 °C (decomposes) | |
Record name | L-METHIONINE | |
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Record name | (L)-Methionine | |
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Solubility |
Soluble (NTP, 1992), Soluble in water but the crystals are somewhat water-repellant at first, Soluble in warm dilute alcohol; insoluble in absolute alcohol, ether, petroleum ether, benzene, acetone, Slightly soluble in acetic acid, In water, 56.6 g/L at 25 °C, 56.6 mg/mL | |
Record name | L-METHIONINE | |
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Record name | Methionine | |
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URL | https://www.drugbank.ca/drugs/DB00134 | |
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Record name | (L)-Methionine | |
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Record name | L-Methionine | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0000696 | |
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Density |
1.178 at 68 °F (NTP, 1992) - Denser than water; will sink | |
Record name | L-METHIONINE | |
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Vapor Pressure |
0.00000052 [mmHg] | |
Record name | Methionine | |
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Mechanism of Action |
The mechanism of the possible anti-hepatotoxic activity of L-methionine is not entirely clear. It is thought that metabolism of high doses of acetaminophen in the liver lead to decreased levels of hepatic glutathione and increased oxidative stress. L-methionine is a precursor to L-cysteine. L-cysteine itself may have antioxidant activity. L-cysteine is also a precursor to the antioxidant glutathione. Antioxidant activity of L-methionine and metabolites of L-methionine appear to account for its possible anti-hepatotoxic activity. Recent research suggests that methionine itself has free-radical scavenging activity by virtue of its sulfur, as well as its chelating ability., Amino acids are selected for protein synthesis by binding with transfer RNA (tRNA) in the cell cytoplasm. The information on the amino acid sequence of each individual protein is contained in the sequence of nucleotides in the messenger RNA (mRNA) molecules, which are synthesized in the nucleus from regions of DNA by the process of transcription. The mRNA molecules then interact with various tRNA molecules attached to specific amino acids in the cytoplasm to synthesize the specific protein by linking together individual amino acids; this process, known as translation, is regulated by amino acids (e.g., leucine), and hormones. Which specific proteins are expressed in any particular cell and the relative rates at which the different cellular proteins are synthesized, are determined by the relative abundances of the different mRNAs and the availability of specific tRNA-amino acid combinations, and hence by the rate of transcription and the stability of the messages. From a nutritional and metabolic point of view, it is important to recognize that protein synthesis is a continuing process that takes place in most cells of the body. In a steady state, when neither net growth nor protein loss is occurring, protein synthesis is balanced by an equal amount of protein degradation. The major consequence of inadequate protein intakes, or diets low or lacking in specific indispensable amino acids relative to other amino acids (often termed limiting amino acids), is a shift in this balance so that rates of synthesis of some body proteins decrease while protein degradation continues, thus providing an endogenous source of those amino acids most in need. /Protein synthesis/, The mechanism of intracellular protein degradation, by which protein is hydrolyzed to free amino acids, is more complex and is not as well characterized at the mechanistic level as that of synthesis. A wide variety of different enzymes that are capable of splitting peptide bonds are present in cells. However, the bulk of cellular proteolysis seems to be shared between two multienzyme systems: the lysosomal and proteasomal systems. The lysosome is a membrane-enclosed vesicle inside the cell that contains a variety of proteolytic enzymes and operates mostly at acid pH. Volumes of the cytoplasm are engulfed (autophagy) and are then subjected to the action of the protease enzymes at high concentration. This system is thought to be relatively unselective in most cases, although it can also degrade specific intracellular proteins. The system is highly regulated by hormones such as insulin and glucocorticoids, and by amino acids. The second system is the ATP-dependent ubiquitin-proteasome system, which is present in the cytoplasm. The first step is to join molecules of ubiquitin, a basic 76-amino acid peptide, to lysine residues in the target protein. Several enzymes are involved in this process, which selectively targets proteins for degradation by a second component, the proteasome. /Protein degradation/, Methionine dependence, the inability of cells to grow when the amino acid methionine is replaced in culture medium by its metabolic precursor homocysteine, is characteristic of many cancer cell lines and some tumors in situ. Most cell lines proliferate normally under these conditions. The methionine dependent tumorigenic human melanoma cell line MeWo-LC1 was derived from the methionine independent non-tumorigenic line, MeWo. MeWo-LC1 has a cellular phenotype identical to that of cells from patients with the cblC inborn error of cobalamin metabolism, with decreased synthesis of cobalamin coenzymes and decreased activity of the cobalamin-dependent enzymes methionine synthase and methylmalonylCoA mutase. Inability of cblC cells to complement the defect in MeWo-LC1 suggested that it was caused by decreased activity of the MMACHC gene. However, no potentially disease causing mutations were detected in the coding sequence of MMACHC in MeWo-LC1. No MMACHC expression was detected in MeWo-LC1 by quantitative or non-quantitative PCR. There was virtually complete methylation of a CpG island at the 5'-end of the MMACHC gene in MeWo-LC1, consistent with inactivation of the gene by methylation. The CpG island was partially methylated (30-45%) in MeWo and only lightly methylated (2-11%) in control fibroblasts. Infection of MeWo-LC1 with wild type MMACHC resulted in correction of the defect in cobalamin metabolism and restoration of the ability of cells to grow in medium containing homocysteine. /It was concluded/ that epigenetic inactivation of the MMACHC gene is responsible for methionine dependence in MeWo-LC1. | |
Record name | Methionine | |
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Color/Form |
Minute hexagonal plates from dilute alcohol, Colorless or white, lustrous plates or as white, crystalline powder | |
CAS No. |
63-68-3, 3654-96-4, 58576-49-1 | |
Record name | L-METHIONINE | |
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Record name | l-Methionine | |
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Record name | Methionine [USAN:USP:INN:BAN] | |
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Record name | methionine | |
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Record name | L-Methionine | |
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Record name | L-methionine | |
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Record name | (L)-Methionine | |
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Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Melting Point |
536 to 540 °F decomposes 541.4-543.2 °F (NTP, 1992), 280-282 °C (decomposes, sealed capillary), 284 °C | |
Record name | L-METHIONINE | |
Source | CAMEO Chemicals | |
URL | https://cameochemicals.noaa.gov/chemical/20601 | |
Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
Record name | Methionine | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB00134 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Record name | (L)-Methionine | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/4317 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Record name | L-Methionine | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0000696 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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